1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride

Beschreibung

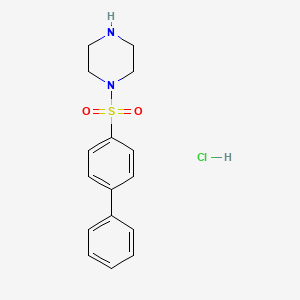

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride is a piperazine derivative characterized by a biphenylsulfonyl group attached to the piperazine ring. Piperazine derivatives are widely studied due to their structural versatility and pharmacological relevance. The synthesis of such compounds typically involves multi-step reactions, starting with the formation of bis(β-chloroethyl)amine hydrochloride, followed by condensation with substituted anilines and subsequent sulfonylation or alkylation .

Eigenschaften

IUPAC Name |

1-(4-phenylphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S.ClH/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17H,10-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCODUPTALEPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 4-phenylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+4-Phenylbenzenesulfonyl chloride→1-(4-Phenylbenzenesulfonyl)piperazine+HCl

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Antibacterial Activity

Physicochemical Properties

- Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points (>200°C) due to strong intermolecular interactions .

Biologische Aktivität

1-(4-Phenylbenzenesulfonyl)piperazine hydrochloride (CAS No. 1606092-54-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a phenyl group and a benzenesulfonyl moiety. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 309.38 g/mol |

| CAS Number | 1606092-54-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group may facilitate hydrogen bonding, enhancing binding affinity and specificity towards these targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies showed that it can inhibit the proliferation of cancer cells, particularly those associated with specific types of tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

-

Antiviral Activity Against Hepatitis C Virus (HCV)

A study explored the optimization of piperazine derivatives, including compounds similar to this compound, which were identified as potent inhibitors of the NS5B polymerase enzyme in HCV. The most effective derivatives displayed low EC50 values, indicating strong antiviral activity against HCV genotypes . -

Antitumor Activity

Another investigation focused on the synthesis and evaluation of related piperazine compounds that demonstrated significant antitumor effects in various cancer cell lines. These studies highlighted the potential for developing new anticancer therapies based on structural modifications of piperazine derivatives . -

Antibacterial and Antifungal Effects

A series of studies assessed the antibacterial and antifungal activities of piperazine derivatives, including those containing sulfonamide groups. Results indicated that these compounds could effectively inhibit the growth of several pathogenic microorganisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-phenylbenzenesulfonyl)piperazine hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, reacting piperazine with 4-phenylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C. Yield optimization may involve controlled stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) and inert atmosphere to minimize side reactions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC/GC-MS : To assess purity (>95% by area normalization).

- NMR spectroscopy : H and C NMR to confirm sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and piperazine backbone (δ ~2.5–3.5 ppm for CH groups) .

- Elemental analysis : Validate molecular formula (e.g., CHClNOS).

- Mass spectrometry : ESI-MS for molecular ion peak (e.g., [M+H] at m/z 336.8) .

Q. What are the critical storage conditions and handling protocols for this compound?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How does the electronic nature of the 4-phenylbenzenesulfonyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing sulfonyl group enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Computational studies (DFT) can map charge distribution, while kinetic experiments (e.g., varying substituents on the phenyl ring) quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Validate IC values using standardized cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors).

- Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify pharmacophore requirements .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding to 5-HT or σ-1 receptors, focusing on sulfonyl-pi interactions and hydrogen bonding with active-site residues.

- MD simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes .

Q. What are the environmental impacts of this compound, and how can its stability under varying pH/temperature be assessed?

- Methodology :

- Hydrolysis studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to estimate LC values .

Methodological Notes

- Synthetic Challenges : Impurities from incomplete sulfonylation can be minimized by stepwise addition of sulfonyl chloride and rigorous TLC monitoring .

- Data Reproducibility : Batch-to-batch variability (e.g., hygroscopicity) requires strict control of synthetic and storage conditions .

- Advanced Applications : The compound’s sulfonamide moiety makes it a candidate for PET radioligand development via F-labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.